A Technical Guide to the Structure, Properties, and Applications of Methyl 5-amino-2-methyl-3-nitrobenzoate
A Technical Guide to the Structure, Properties, and Applications of Methyl 5-amino-2-methyl-3-nitrobenzoate
Introduction
Methyl 5-amino-2-methyl-3-nitrobenzoate is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a multifunctional intermediate, it possesses a unique arrangement of electron-donating and electron-withdrawing groups on a benzene ring, making it a versatile building block for the synthesis of complex heterocyclic structures and pharmaceutical agents.[1] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and strategic importance in research and development, grounded in established chemical principles and applications.
Section 1: Molecular Structure and Chemical Identity
The foundational element of Methyl 5-amino-2-methyl-3-nitrobenzoate is its unique substitution pattern on a benzene ring. The structure is systematically defined by IUPAC nomenclature, which places the primary functional group, the methyl ester, at position 1. The remaining substituents are then numbered to give the lowest possible locants, resulting in a methyl group at position 2, a nitro group at position 3, and an amino group at position 5.
Caption: IUPAC numbering of Methyl 5-amino-2-methyl-3-nitrobenzoate.
Key Chemical Identifiers
Quantitative identification data for this compound is summarized below for precise referencing in experimental and regulatory contexts.
| Identifier | Value | Source |
| CAS Number | 88132-48-3 | [2][3][] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2][3] |
| SMILES | COC(=O)C1=CC(=CC(=C1C)=O)N | [2][3] |
| InChIKey | HVACSQNWWAHGGC-UHFFFAOYSA-N | [2] |
Section 2: Elucidation of Physicochemical Properties
The chemical behavior of Methyl 5-amino-2-methyl-3-nitrobenzoate is dictated by the electronic interplay of its functional groups. Understanding these effects is critical for predicting reactivity and designing synthetic routes.
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Amino Group (-NH₂): As a powerful electron-donating group (EDG), the amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions, through the resonance effect. This makes the ring more susceptible to electrophilic attack.
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Nitro Group (-NO₂): This is a strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution by pulling electron density away through both inductive and resonance effects.
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Methyl Group (-CH₃): A weakly electron-donating group that activates the ring via hyperconjugation and inductive effects.
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Methyl Ester (-COOCH₃): An electron-withdrawing group that deactivates the ring.
This combination of competing electronic effects makes the molecule a nuanced substrate for further chemical modification.
Caption: Electronic influence of substituents on the aromatic ring.
Physical Properties and Storage
While comprehensive experimental data is not widely published, some key properties and handling guidelines are available.
| Property | Value | Source |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
| Density | Not Available | [2] |
| Storage | Store at 4 °C | [3] |
Section 3: Synthetic Pathways and Chemical Reactivity
Proposed Synthetic Workflow
A plausible route would involve the strategic introduction of the functional groups onto a commercially available starting material, carefully considering the directing effects of the existing substituents at each step.
Caption: Proposed workflow for synthesis via selective reduction.
Key Experimental Protocol: Selective Nitro Group Reduction
The selective reduction of one nitro group in a dinitro-aromatic compound is a cornerstone technique for producing amino-nitro aromatics.[1] The Zinin reduction is a classic and effective method.
Objective: To selectively reduce the nitro group at the 5-position of a dinitro precursor to an amino group.
Methodology:
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Dissolution: Dissolve the dinitro-benzoate precursor in a suitable solvent system, such as aqueous ethanol.
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Reagent Preparation: Prepare a solution of sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) in water.
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Reaction: Add the sulfide solution dropwise to the solution of the starting material at a controlled temperature, typically with gentle heating.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, cool the reaction mixture and pour it into water. The change in polarity will precipitate the crude product.
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Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
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Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to yield the pure Methyl 5-amino-2-methyl-3-nitrobenzoate.
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Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.
Section 4: Significance in Pharmaceutical and Chemical Research
The true value of Methyl 5-amino-2-methyl-3-nitrobenzoate lies in its utility as a synthetic intermediate.[1] The distinct reactivity of its amino, nitro, and ester groups provides multiple handles for subsequent chemical transformations.
A compelling case for the importance of this molecular scaffold is the synthesis of Lenalidomide , a potent anticancer drug used to treat multiple myeloma. A structurally similar compound, Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1), serves as a critical starting material for the synthesis of Lenalidomide.[6][7] This underscores the pharmaceutical industry's reliance on such nitrobenzoate intermediates for constructing complex, biologically active molecules. The presence of the additional amino group in the title compound offers researchers an alternative or supplementary reactive site for developing new analogues and exploring novel structure-activity relationships.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling Methyl 5-amino-2-methyl-3-nitrobenzoate.
Hazard Identification
The compound is classified with the following hazards:
| GHS Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H332 | Harmful if inhaled | [3] |
Safe Handling Protocol
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
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Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately with plenty of water.[8]
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Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, seek immediate medical attention.[3]
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Storage: Keep the container tightly closed and store in a cool, dry place as recommended (4 °C).[3]
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.
Conclusion
Methyl 5-amino-2-methyl-3-nitrobenzoate is more than a simple organic molecule; it is a strategically designed building block for advanced chemical synthesis. Its structure, characterized by a carefully orchestrated arrangement of activating and deactivating groups, provides a rich platform for derivatization. For researchers in drug development and materials science, this compound represents a valuable intermediate with significant potential for the creation of novel and functional molecules. A thorough understanding of its structure, reactivity, and safe handling is paramount to unlocking its full synthetic utility.
References
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ChemSynthesis. (2025). methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]
- Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2756518, Methyl 3-amino-5-nitrobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11446896, Methyl 5-amino-2-nitrobenzoate. Retrieved from [Link]
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Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
